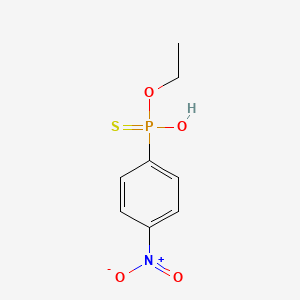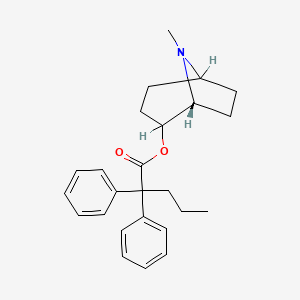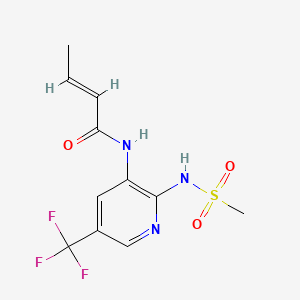
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is a compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a butenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of transition metal catalysts and photoredox catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for the development of new materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group is known to influence the electronic properties of the compound, enhancing its binding affinity to specific targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethyl-containing pyridine derivatives and butenamides. Examples include trifluoromethylstyrene derivatives and trifluoromethylated aromatic compounds .
Uniqueness
N-(2-((Methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-2-butenamide is unique due to the presence of both the trifluoromethyl group and the methylsulfonylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
141283-95-6 |
|---|---|
Formule moléculaire |
C11H12F3N3O3S |
Poids moléculaire |
323.29 g/mol |
Nom IUPAC |
(E)-N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]but-2-enamide |
InChI |
InChI=1S/C11H12F3N3O3S/c1-3-4-9(18)16-8-5-7(11(12,13)14)6-15-10(8)17-21(2,19)20/h3-6H,1-2H3,(H,15,17)(H,16,18)/b4-3+ |
Clé InChI |
OPESIXMZUKVCQG-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/C(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
SMILES canonique |
CC=CC(=O)NC1=C(N=CC(=C1)C(F)(F)F)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


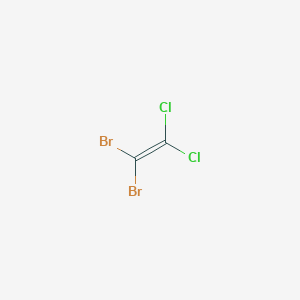
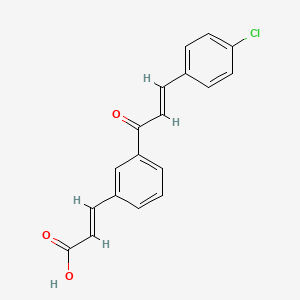

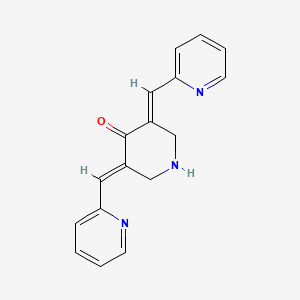

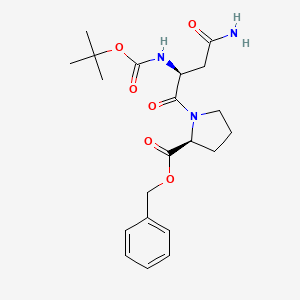
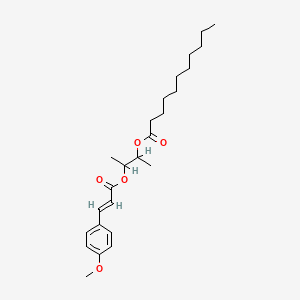
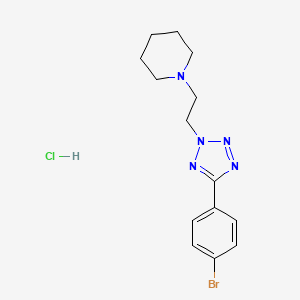

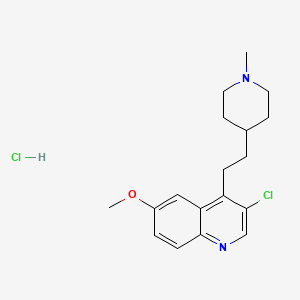

![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
